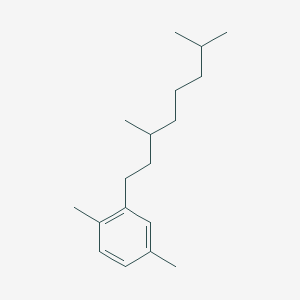

1,4-Dimethyl-2-(3,7-dimethyloctyl)benzene

Description

Contextualization of 1,4-Dimethyl-2-(3,7-dimethyloctyl)benzene within Complex Organic Chemistry

The compound this compound is a disubstituted benzene (B151609) with a complex branched alkyl group. Its structure, featuring a xylene (dimethylbenzene) core with a C10 isoprenoid-like chain, places it at the intersection of several key areas of organic chemistry. The synthesis of such molecules often involves classic electrophilic aromatic substitution reactions, such as the Friedel-Crafts alkylation, where an alkyl group is attached to an aromatic ring in the presence of a catalyst. The specific substitution pattern on the benzene ring and the branching of the alkyl chain are critical in determining the molecule's properties and potential applications.

The table below outlines the key identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 19550-60-8 |

| Molecular Formula | C18H30 |

| Molecular Weight | 246.43 g/mol |

Research Rationale and Scope of Inquiry for this compound

The scientific interest in this compound and related long-chain alkylated benzenes stems from their utility as molecular markers in various scientific disciplines.

Geochemical Significance: Long-chain alkylbenzenes are recognized as important geochemical markers, providing insights into the origin, thermal maturity, and alteration processes of petroleum and source rocks. cup.edu.cn The specific structure of the alkyl side chain and the substitution pattern on the benzene ring can offer clues about the biological precursors and the geological history of a particular crude oil sample. The presence of branched alkyl chains, such as the 3,7-dimethyloctyl group, can be indicative of specific microbial or algal inputs to the original organic matter.

Environmental Tracers: Synthetic alkylated benzenes, particularly those with long alkyl chains, have been used in the production of detergents. nih.gov Their presence in environmental samples can serve as a tracer for domestic and industrial wastewater, allowing for the study of pollution pathways and the effectiveness of wastewater treatment processes. nih.gov While this compound itself may not be a primary industrial product, its detection and analysis in environmental contexts can contribute to a broader understanding of the fate and transport of complex aromatic hydrocarbons.

The study of this compound, therefore, is driven by the need for a deeper understanding of complex organic molecules in natural and anthropogenic systems. Research into its synthesis, spectroscopic characterization, and potential occurrence provides valuable data for building more accurate models of geochemical and environmental processes.

Detailed Research Findings

While specific research focusing exclusively on this compound is limited, its chemical properties can be inferred from its structure and from data available for related compounds. The National Institute of Standards and Technology (NIST) has cataloged infrared (IR) and mass spectra for this compound, which are fundamental for its identification.

The synthesis of such a compound would likely proceed via a Friedel-Crafts alkylation of p-xylene (B151628) with a suitable C10 alkylating agent, such as a haloalkane or an alkene, in the presence of a Lewis acid catalyst.

Below is a table summarizing the key physical and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C18H30 |

| Molecular Weight | 246.43 g/mol |

| Appearance | Expected to be a liquid at room temperature |

| Solubility | Expected to be soluble in nonpolar organic solvents and insoluble in water |

Spectroscopic data is crucial for the unambiguous identification of this compound.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorptions for C-H stretching in the aromatic ring and the alkyl side chain, as well as peaks corresponding to the aromatic C=C stretching and bending vibrations indicative of the substitution pattern on the benzene ring.

Mass Spectrometry: The mass spectrum provides information about the molecular weight and fragmentation pattern. For this compound, a molecular ion peak at m/z 246 would be expected, along with fragment ions resulting from the cleavage of the alkyl side chain, which can help to elucidate its structure.

Structure

3D Structure

Properties

IUPAC Name |

2-(3,7-dimethyloctyl)-1,4-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30/c1-14(2)7-6-8-15(3)10-12-18-13-16(4)9-11-17(18)5/h9,11,13-15H,6-8,10,12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDGPOTBJJLOPRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CCC(C)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60880729 | |

| Record name | octane, 3,7-dimethyl-1-(2,5-xylyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60880729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19550-60-8 | |

| Record name | 1,4-Dimethyl-2-(3,7-dimethyloctyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019550608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,7-dimethyloctyl)benzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112735 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | octane, 3,7-dimethyl-1-(2,5-xylyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60880729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,4 Dimethyl 2 3,7 Dimethyloctyl Benzene and Analogues

Historical and Current Synthetic Routes for Alkylated Benzenes

The introduction of alkyl groups onto an aromatic ring is a cornerstone of organic synthesis, with the Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, being the classical method. lumenlearning.com This reaction traditionally involves the electrophilic aromatic substitution of an aromatic compound with an alkyl halide, alkene, or alcohol in the presence of a Lewis acid or protic acid catalyst. lumenlearning.commt.com

Historically, strong Lewis acids such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) have been employed as catalysts. mt.com The mechanism proceeds through the formation of an electrophilic carbocation or a polarized complex, which is then attacked by the electron-rich aromatic ring. mt.comsaskoer.ca Despite its utility, the traditional Friedel-Crafts alkylation is beset by several significant limitations:

Polyalkylation : The alkyl group being added is an activating group, making the product more nucleophilic than the starting material. This often leads to the addition of multiple alkyl groups. lumenlearning.comsaskoer.camt.com

Carbocation Rearrangement : The carbocation intermediates are prone to rearranging to more stable forms, resulting in a mixture of isomeric products that can be difficult to separate. lumenlearning.commt.com

Substrate Limitations : The reaction is generally unsuccessful with aromatic rings bearing strongly deactivating substituents. lumenlearning.com

Catalyst and Waste Issues : The reaction often requires stoichiometric or even super-stoichiometric amounts of the catalyst, which is typically moisture-sensitive. nih.gov The workup process generates large volumes of corrosive and environmentally hazardous waste. nih.govbeyondbenign.org

To overcome these drawbacks, synthetic chemists have developed alternative and refined methodologies. A significant improvement is the Friedel-Crafts acylation followed by reduction. mt.com In this two-step process, an acyl group is introduced first. The acyl group deactivates the aromatic ring, thus preventing polyacylation. mt.com Subsequent reduction of the ketone functionality (e.g., via Wolff-Kishner or Clemmensen reduction) yields the desired alkylbenzene without the risk of carbocation rearrangement. acs.org

More recently, the principles of green chemistry have driven the development of more sustainable and efficient methods. These include the use of solid acid catalysts like zeolites and other mesoporous materials. plymouth.ac.ukuco.es These catalysts can offer enhanced selectivity, including shape selectivity that can favor the formation of a specific isomer, and are often reusable, which simplifies product purification and minimizes waste. beyondbenign.orgplymouth.ac.uk The use of less toxic alkylating agents, such as alcohols, which produce water as the only byproduct, is another significant advancement. nih.govuco.es

| Method | Typical Alkylating Agent | Typical Catalyst | Advantages | Disadvantages |

|---|---|---|---|---|

| Classical Friedel-Crafts Alkylation | Alkyl Halide, Alkene | AlCl₃, FeCl₃, HF | Direct C-C bond formation. lumenlearning.com | Polyalkylation, carbocation rearrangement, high catalyst loading, hazardous waste. lumenlearning.commt.comnih.gov |

| Friedel-Crafts Acylation-Reduction | Acyl Halide, Anhydride | AlCl₃ | No rearrangement, no polyalkylation, produces a single isomer. mt.comacs.org | Two-step process, requires a stoichiometric amount of catalyst. |

| Solid Acid Catalysis | Alkene, Alcohol | Zeolites (e.g., HZSM-5), Mesoporous materials (e.g., Zr-SBA-15) | Reusable catalyst, environmentally benign, potential for shape selectivity, reduced waste. plymouth.ac.ukuco.es | May require higher temperatures, potential for catalyst deactivation. |

| Hydroarylation | Alkene | Transition Metal Complexes | 100% atom economy, direct C-H activation. nih.gov | Often requires expensive catalysts, controlling regioselectivity can be challenging. |

Targeted Synthesis of 1,4-Dimethyl-2-(3,7-dimethyloctyl)benzene

The synthesis of this compound involves the alkylation of p-xylene (B151628) with a C10 isoprenoid side chain. The selection of precursors and reaction conditions is critical to ensure the correct regiochemistry and to minimize the formation of unwanted byproducts.

The design of a successful synthesis begins with the strategic choice of starting materials.

Aromatic Precursor : The clear choice for the aromatic core is p-xylene (1,4-dimethylbenzene) . The two methyl groups are activating and ortho-, para-directing. As the para positions are occupied, they direct the incoming electrophile to the available ortho positions (2, 3, 5, and 6), which are all chemically equivalent.

Alkylating Agent Precursor : The 3,7-dimethyloctyl group can be introduced using several types of precursors, each with implications for the reaction pathway.

Alkyl Halides : 1-Chloro- or 1-bromo-3,7-dimethyloctane (B123281) could be used in a classic Friedel-Crafts reaction. However, the primary carbocation that would form is highly susceptible to hydride shifts, leading to rearrangement and a mixture of products.

Alcohols : 3,7-Dimethyloctan-1-ol (tetrahydrogeraniol) represents a greener alternative. When used with a suitable solid acid or Brønsted acid catalyst, it can alkylate the xylene ring, though rearrangement remains a concern. nih.govuco.es

Acyl Halides : To circumvent rearrangement, 3,7-dimethyloctanoyl chloride is an excellent precursor. This would be used in a Friedel-Crafts acylation to form 1-(2,5-dimethylphenyl)-3,7-dimethyloctan-1-one, which can then be reduced to the target alkane. This approach provides excellent control over the product's constitution.

| Aromatic Precursor | Alkylating Agent Precursor | Corresponding Reaction Type |

|---|---|---|

| p-Xylene | 1-Chloro-3,7-dimethyloctane | Friedel-Crafts Alkylation |

| p-Xylene | 3,7-Dimethyloctan-1-ol | Friedel-Crafts Alkylation (Green variant) |

| p-Xylene | 3,7-Dimethyloctanoyl chloride | Friedel-Crafts Acylation followed by Reduction |

| 2-Bromo-1,4-dimethylbenzene | (3,7-Dimethyloctyl)boronic acid | Suzuki Cross-Coupling |

For a direct alkylation of p-xylene, careful optimization is required to maximize the yield of the desired product. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the p-xylene ring acts as a nucleophile. mt.com

Key parameters for optimization include:

Catalyst Choice : While AlCl₃ is a powerful catalyst, its high activity can promote side reactions. Milder Lewis acids or shape-selective solid catalysts like zeolites could offer better control. plymouth.ac.uk For instance, studies on the alkylation of p-xylene with benzyl (B1604629) alcohol have shown high activity and selectivity using Zr-SBA-15 materials. uco.es

Temperature : Reaction temperature significantly influences the rate and selectivity. Generally, lower temperatures can suppress side reactions and rearrangements, while higher temperatures increase the reaction rate. numberanalytics.com A typical range for Friedel-Crafts reactions is 0°C to 100°C. numberanalytics.com

Solvent : The solvent must be inert to the reaction conditions. Common choices include chlorinated hydrocarbons like dichloromethane (B109758) or non-polar solvents such as carbon disulfide. numberanalytics.com

Reactant Ratio : An excess of the aromatic substrate (p-xylene) is often used to minimize polyalkylation, a significant risk given the activating nature of the methyl and newly added alkyl groups. lumenlearning.comsaskoer.ca

| Parameter | Typical Range/Conditions | Impact on Reaction |

|---|---|---|

| Temperature | 0°C - 100°C | Affects reaction rate, yield, and selectivity. Higher temperatures can increase side products. numberanalytics.com |

| Catalyst | Lewis acids (AlCl₃), Solid acids (Zeolites) | Determines reactivity and can influence selectivity (regio- and shape-selectivity). plymouth.ac.uk |

| Solvent | Dichloromethane, Carbon Disulfide | Can affect yield, selectivity, and reaction rate; should be inert. numberanalytics.com |

| Molar Ratio (Arene:Alkylating Agent) | > 1:1 | Using excess arene helps to minimize polyalkylation. lumenlearning.com |

The 3,7-dimethyloctyl side chain contains two stereocenters at positions 3 and 7. The Friedel-Crafts reaction itself does not create these stereocenters; they must be present in the alkylating precursor. Therefore, stereochemical control must be exerted during the synthesis of the C10 side chain.

This can be achieved through several strategies in asymmetric synthesis. One approach is substrate control, where a chiral starting material from the "chiral pool" is used. For example, starting with naturally occurring (R)- or (S)-citronellol and hydrogenating the double bond would yield a stereochemically defined 3,7-dimethyloctanol. Another method is auxiliary control, where a temporary chiral auxiliary is attached to a prochiral substrate to direct a stereoselective reaction, after which the auxiliary is removed. youtube.com The stereocenters are sufficiently remote from the point of attachment to the aromatic ring that they are not expected to be affected during the alkylation step.

Exploration of Novel Synthetic Pathways for this compound

Beyond the modified Friedel-Crafts approaches, modern synthetic chemistry offers alternative pathways that provide greater control over regiochemistry.

Cross-Coupling Reactions : A highly selective route would involve a transition-metal-catalyzed cross-coupling reaction. For example, a Suzuki coupling could be performed between a 2-halo-1,4-dimethylbenzene (such as 2-bromo-1,4-dimethylbenzene) and a (3,7-dimethyloctyl)boronic acid or ester. This strategy completely avoids the issues of polyalkylation and rearrangement inherent to Friedel-Crafts chemistry, ensuring the formation of the desired constitutional isomer. Similar strategies are used for the synthesis of complex substituted aromatics. researchgate.net

Directed C-H Activation : Another advanced approach is directed C-H activation. This would involve using a directing group temporarily installed on one of the methyl groups of p-xylene to guide a transition metal catalyst to functionalize the adjacent C-H bond at the 2-position. While synthetically complex, this method offers precise regiochemical control.

Scale-Up Considerations and Process Chemistry for this compound Production

Transitioning a synthesis from the laboratory bench to industrial production introduces a new set of challenges that must be addressed for a safe, efficient, and economical process.

Thermal Management : Friedel-Crafts reactions are typically exothermic. On a large scale, the heat generated must be efficiently removed to prevent a runaway reaction and to minimize the formation of thermal degradation byproducts. The use of reaction calorimeters is essential during process development to understand the reaction energetics and design an appropriate cooling system. mt.comacs.org

Reagent and Catalyst Handling : The use of traditional Lewis acids like AlCl₃ on a large scale is problematic due to their hazardous nature, moisture sensitivity, and the large volume of acidic waste generated during quenching. beyondbenign.org This makes processes involving solid, reusable catalysts far more attractive for industrial applications as they simplify workup and reduce the environmental impact. uco.es

Gas Evolution : The reaction of alkyl chlorides with Lewis acids generates hydrogen chloride (HCl) gas, which is corrosive and toxic. acs.orgyoutube.com An industrial-scale process must include a system to safely scrub and neutralize this off-gas.

Process Automation : To ensure batch-to-batch consistency, safety, and optimization, modern chemical plants utilize automated reactors. mt.com These systems allow for precise control over parameters such as reagent addition rates, temperature, and pressure, which is crucial for maximizing yield and product quality on a large scale. mt.com

Natural Occurrence and Biosynthetic Pathways of 1,4 Dimethyl 2 3,7 Dimethyloctyl Benzene

Identification of Natural Sources and Relevant Biological Matrices

There is currently no scientific literature that identifies 1,4-Dimethyl-2-(3,7-dimethyloctyl)benzene as a naturally occurring compound in any organism or biological matrix. Searches of comprehensive databases of plant volatiles and essential oil compositions have not listed this specific molecule.

Proposed Biosynthetic Precursors and Enzymatic Mechanisms

Due to the lack of identification in a natural source, no biosynthetic pathway has been proposed or investigated for this compound. The precursors and enzymatic mechanisms leading to its formation in a biological system are unknown.

Chemo-taxonomic Significance of this compound

Chemotaxonomy relies on the distribution of chemical compounds to classify organisms. As this compound has not been identified in any species, it currently holds no chemo-taxonomic significance.

Ecological Roles and Inter-species Relationships involving this compound

The ecological roles of chemical compounds, such as their involvement in defense, attraction, or communication between organisms, can only be determined through observation and experimentation. In the absence of a known natural source for this compound, there is no information regarding its potential ecological functions or its role in any inter-species relationships.

Advanced Spectroscopic and Structural Elucidation of 1,4 Dimethyl 2 3,7 Dimethyloctyl Benzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for 1,4-Dimethyl-2-(3,7-dimethyloctyl)benzene

High-resolution NMR spectroscopy serves as a cornerstone for the definitive structural determination of this compound, providing detailed insights into its proton and carbon framework.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The aromatic region would likely show three signals for the three protons on the benzene (B151609) ring, appearing as multiplets due to spin-spin coupling. The two methyl groups attached to the benzene ring would each produce a singlet, with their chemical shifts influenced by their position relative to the bulky alkyl substituent. The complex 3,7-dimethyloctyl chain would display a series of overlapping multiplets in the upfield region of the spectrum. The terminal methyl groups at position 7 and the methyl group at position 3 would each appear as doublets due to coupling with the adjacent methine proton.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information, with distinct signals for each unique carbon atom. Due to the substitution pattern on the benzene ring, six distinct aromatic carbon signals are expected. The two methyl carbons attached to the ring would appear at characteristic chemical shifts. The ten carbons of the 3,7-dimethyloctyl chain would also give rise to a series of signals, with their chemical shifts dependent on their local electronic environment.

2D NMR Techniques: To unambiguously assign all proton and carbon signals and to establish the connectivity within the molecule, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, it would clearly show the coupling between the methine and methylene (B1212753) protons along the 3,7-dimethyloctyl chain, as well as the couplings between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the direct assignment of the carbon spectrum based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. For example, it would show correlations from the benzylic methylene protons to the aromatic carbons, confirming the attachment point of the alkyl chain to the benzene ring. It would also be instrumental in connecting different fragments of the alkyl chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. In the context of this compound, NOESY could reveal through-space interactions between the protons of the alkyl chain and the aromatic ring, offering insights into the molecule's preferred conformation.

A hypothetical data table summarizing the expected ¹H and ¹³C NMR chemical shifts is presented below, based on analogous structures.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.8 - 7.2 | 125 - 135 |

| Ar-CH₃ (at C1) | ~2.3 | ~21 |

| Ar-CH₃ (at C4) | ~2.2 | ~20 |

| Benzylic CH₂ | 2.5 - 2.8 | 35 - 40 |

| Alkyl CH & CH₂ | 0.8 - 1.8 | 20 - 40 |

| Alkyl CH₃ | 0.8 - 1.0 | 14 - 23 |

Conformational Analysis and Dynamic NMR Studies

The 3,7-dimethyloctyl chain of this compound possesses significant conformational flexibility due to rotation around its numerous single bonds. nih.govnih.govmdpi.comsjsu.edu This flexibility can lead to the existence of multiple conformers in solution at room temperature. Dynamic NMR studies, involving the acquisition of NMR spectra at variable temperatures, can provide valuable information about the conformational dynamics of the molecule. By analyzing changes in chemical shifts and the coalescence of signals at different temperatures, it is possible to determine the energy barriers for conformational interconversion. nih.gov Computational modeling, in conjunction with experimental NMR data, can be used to identify the most stable conformers and to understand the factors governing their relative populations.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis of this compound

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be employed to determine the accurate mass of the molecular ion, allowing for the unambiguous determination of its elemental composition. This is particularly important for distinguishing between isomers that have the same nominal mass. lcms.cznih.gov For this compound (C₂₀H₃₄), the expected exact mass of the molecular ion [M]⁺ would be precisely measured, confirming its molecular formula.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is an indispensable tool for detailed structural elucidation. nih.govnih.gov In an MS/MS experiment, the molecular ion is isolated and then subjected to collision-induced dissociation (CID) to generate a series of fragment ions. The analysis of these fragment ions provides a wealth of structural information.

For this compound, characteristic fragmentation pathways are expected:

Benzylic Cleavage: The bond between the first and second carbon of the alkyl chain is prone to cleavage, leading to the formation of a stable benzylic carbocation. This would result in a prominent peak corresponding to the loss of a C₉H₁₉ radical.

Tropylium (B1234903) Ion Formation: A common fragmentation pathway for alkylbenzenes is the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91. jove.com This occurs through a rearrangement process following the initial ionization.

McLafferty Rearrangement: Alkylbenzenes with a sufficiently long alkyl chain can undergo a McLafferty rearrangement, which involves the transfer of a gamma-hydrogen to the aromatic ring, followed by the cleavage of the beta-bond. This would result in a characteristic neutral loss. jove.com

Alkyl Chain Fragmentation: The 3,7-dimethyloctyl chain itself will undergo fragmentation, leading to a series of smaller alkyl and alkenyl fragment ions. The branching at positions 3 and 7 will influence the fragmentation pattern, with cleavage often favored at these branch points. uobasrah.edu.iq

A plausible fragmentation scheme is outlined in the following data table:

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

| 274 | [C₂₀H₃₄]⁺ | Molecular Ion |

| 147 | [C₁₁H₁₅]⁺ | Benzylic cleavage |

| 133 | [C₁₀H₁₃]⁺ | Cleavage at C3 of the alkyl chain |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 57 | [C₄H₉]⁺ | Fragmentation of the alkyl chain |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis of this compound

Infrared (IR) and Raman spectroscopy provide valuable information about the functional groups present in a molecule by probing its vibrational modes. libretexts.org For this compound, these techniques would confirm the presence of both aromatic and aliphatic C-H bonds, as well as the carbon-carbon bonds of the benzene ring and the alkyl chain.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands:

Aromatic C-H Stretching: Weak to medium bands in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: Strong bands in the region of 2960-2850 cm⁻¹ due to the numerous CH₂, and CH₃ groups in the alkyl chain.

Aromatic C=C Stretching: Medium to weak bands in the region of 1600-1450 cm⁻¹.

C-H Bending Vibrations: A series of bands in the fingerprint region (below 1500 cm⁻¹) corresponding to the various C-H bending modes of the aromatic ring and the alkyl chain. The substitution pattern on the benzene ring will give rise to a characteristic out-of-plane bending absorption. docbrown.info

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. libretexts.org Aromatic ring vibrations, particularly the ring breathing mode, often give rise to strong signals in the Raman spectrum. The symmetric C-H stretching vibrations of the alkyl groups are also typically Raman active. The combination of IR and Raman data can provide a more complete picture of the vibrational modes of the molecule. nih.govrsc.orgresearchgate.net

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Aliphatic C-H Stretch | 2960 - 2850 | 2960 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 | 1600 - 1450 |

| Aromatic Ring Breathing | Weak/Absent | Strong |

| C-H Bending | < 1500 | < 1500 |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment

The stereochemical assignment of a chiral molecule is crucial for understanding its biological activity and physical properties. Chiroptical spectroscopic techniques such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are powerful non-destructive methods for determining the absolute configuration of chiral centers. These techniques measure the differential absorption and refraction of left and right circularly polarized light by a chiral molecule.

For this compound, the presence of a stereocenter at the 3-position of the dimethyloctyl chain suggests that this compound can exist as (R) and (S) enantiomers. A typical investigation would involve the experimental measurement of the ECD and ORD spectra of a purified enantiomer. The resulting spectra, characterized by positive and/or negative Cotton effects at specific wavelengths, would serve as a unique fingerprint of that particular stereoisomer.

Theoretical calculations, often employing Time-Dependent Density Functional Theory (TD-DFT), are commonly used in conjunction with experimental data. By calculating the theoretical ECD and ORD spectra for a known configuration (e.g., the (R)-enantiomer), a direct comparison with the experimental spectrum allows for the unambiguous assignment of the absolute configuration of the synthesized or isolated compound.

Despite the theoretical applicability of these methods, a search of the current scientific literature yields no published studies that have performed such an analysis on this compound. Consequently, no experimental or theoretical chiroptical data is available for the stereochemical assignment of its enantiomers.

X-ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives

The process involves growing a suitable single crystal of the compound, which can often be a challenging step, particularly for non-polar, flexible molecules. Once a crystal is obtained, it is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined.

However, there are currently no reports in the crystallographic databases or the broader scientific literature of a successful single-crystal X-ray diffraction study on this compound or any of its simple derivatives. The absence of this data means that the precise solid-state conformation, packing interactions, and definitive stereochemical configuration remain undetermined by this powerful analytical method.

Chemical Reactivity, Reaction Mechanisms, and Derivatization Strategies for 1,4 Dimethyl 2 3,7 Dimethyloctyl Benzene

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring of 1,4-Dimethyl-2-(3,7-dimethyloctyl)benzene

The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the presence of three electron-donating alkyl groups. These substituents direct incoming electrophiles to specific positions on the ring. The two methyl groups and the 3,7-dimethyloctyl group are ortho, para-directors. uci.edu However, the substitution pattern is also influenced by steric hindrance.

The two available positions for substitution on the aromatic ring are C3 and C5. The directing effects of the substituents are summarized below:

| Substituent | Position | Directing Effect |

| Methyl | C1 | Ortho (to C2, C6), Para (to C4) |

| 3,7-dimethyloctyl | C2 | Ortho (to C1, C3), Para (to C5) |

| Methyl | C4 | Ortho (to C3, C5), Para (to C1) |

Considering the combined directing effects and steric hindrance from the bulky 3,7-dimethyloctyl group, electrophilic attack is most likely to occur at the C5 position, which is para to the C2-alkyl group and ortho to the C4-methyl group, and is less sterically hindered than the C3 position.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The expected major products for these reactions with this compound are presented in the table below.

| Reaction | Reagents | Major Product |

| Nitration | HNO₃, H₂SO₄ | 1,4-Dimethyl-2-(3,7-dimethyloctyl)-5-nitrobenzene |

| Bromination | Br₂, FeBr₃ | 5-Bromo-1,4-dimethyl-2-(3,7-dimethyloctyl)benzene |

| Sulfonation | SO₃, H₂SO₄ | This compound-5-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(2,5-Dimethyl-4-(3,7-dimethyloctyl)phenyl)ethan-1-one |

Reactions Involving the Alkyl Side Chain of this compound

The alkyl side chains of this compound also participate in characteristic chemical reactions, most notably oxidation.

The benzylic positions of the alkyl groups are particularly susceptible to oxidation. orgoreview.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidize the benzylic carbons. askfilo.com In the case of this compound, all three alkyl groups have benzylic hydrogens and can therefore be oxidized. Under harsh conditions, the alkyl chains are cleaved to yield carboxylic acids. themasterchemistry.com For instance, vigorous oxidation would likely convert all three alkyl groups to carboxylic acid functionalities, resulting in a tricarboxylic acid derivative of benzene.

| Oxidizing Agent | Conditions | Expected Product |

| KMnO₄, heat | Vigorous | 4-(3,7-dimethyloctyl)benzene-1,2,5-tricarboxylic acid |

| H₂CrO₄, heat | Vigorous | 4-(3,7-dimethyloctyl)benzene-1,2,5-tricarboxylic acid |

Reduction of the aromatic ring is also possible, though it requires more stringent conditions, such as high pressure hydrogenation with a metal catalyst (e.g., Rh/C), and would result in the corresponding substituted cyclohexane.

Selective functionalization of the long octyl side chain, away from the aromatic ring, is challenging due to the relative inertness of C-H bonds in alkanes. However, modern synthetic methods are continually being developed for such transformations. Free radical halogenation, for example with N-bromosuccinimide (NBS), can selectively introduce a bromine atom at the benzylic position of the dimethyloctyl chain due to the stability of the resulting benzylic radical. pressbooks.pub

Further functionalization can be achieved through methods that proceed via C-H activation, often employing transition metal catalysts. These advanced strategies could potentially allow for the introduction of functional groups at specific, non-benzylic positions of the octyl chain, although this remains a complex synthetic challenge.

Mechanistic Investigations of this compound Transformations

The mechanisms of the reactions involving this compound are analogous to those of other substituted benzenes.

Electrophilic aromatic substitution proceeds via a two-step mechanism. msu.edu In the first, rate-determining step, the π electrons of the benzene ring attack an electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org In the second, fast step, a base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring.

Side-chain oxidation by reagents like KMnO₄ is believed to proceed through a free radical mechanism. orgoreview.com The reaction is initiated by the abstraction of a benzylic hydrogen atom, forming a resonance-stabilized benzylic radical. This radical then undergoes further oxidation to ultimately form the carboxylic acid.

Derivatization Strategies for Enhanced Analytical Detection and Research Applications

For analytical purposes, particularly in gas chromatography-mass spectrometry (GC-MS), derivatization can be employed to improve the volatility, thermal stability, and/or detectability of a compound. While this compound is amenable to GC-MS analysis, derivatization could be useful for specific applications.

For instance, if the compound were to be oxidized to its corresponding carboxylic acid, esterification to a more volatile methyl or ethyl ester would be a common derivatization strategy. If a hydroxyl group were introduced into the side chain, silylation to form a trimethylsilyl (B98337) (TMS) ether is a standard method to increase volatility and improve chromatographic behavior.

Furthermore, introducing a chromophore or a fluorophore through derivatization could enable or enhance detection by UV-Vis or fluorescence spectroscopy, respectively. For example, a Friedel-Crafts acylation could introduce a carbonyl group that could then be further modified. Such strategies are valuable in various research contexts, including metabolomics and environmental analysis. researchgate.net

Theoretical and Computational Studies of 1,4 Dimethyl 2 3,7 Dimethyloctyl Benzene

Quantum Chemical Calculations of Electronic Structure and Reactivity Parameters

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of molecules. For 1,4-Dimethyl-2-(3,7-dimethyloctyl)benzene, these calculations can map the electron density distribution, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and from these, derive key reactivity parameters.

The electronic structure of this compound is primarily dictated by the aromatic p-xylene (B151628) ring, which is substituted with a long, branched alkyl chain. The two methyl groups and the dimethyloctyl group on the benzene (B151609) ring are electron-donating, which increases the electron density of the aromatic system. This enhanced electron density influences the molecule's susceptibility to electrophilic attack, a common reaction pathway for aromatic compounds.

The HOMO is expected to be localized on the electron-rich aromatic ring, indicating that this is the region most susceptible to electrophilic attack. Conversely, the LUMO would be located over the same ring system, representing the most likely site for nucleophilic attack, although such reactions are less common for this type of molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated, as shown in the table below. These parameters provide a quantitative measure of the molecule's reactivity.

| Reactivity Parameter | Formula | Predicted Significance for this compound |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. The electron-donating substituents are expected to lower this value compared to unsubstituted benzene. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released upon adding an electron. The alkyl substituents will likely result in a less favorable electron affinity. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the molecule's propensity to act as an electrophile. |

This table presents a conceptual framework for the reactivity parameters of this compound based on general principles of quantum chemistry. The actual values would require specific DFT calculations.

Conformational Analysis and Molecular Dynamics Simulations

The long and branched 3,7-dimethyloctyl side chain of this compound introduces significant conformational flexibility. Understanding the preferred three-dimensional arrangements of this chain is crucial as it can affect the molecule's physical properties and interactions with other molecules.

Conformational analysis can be performed using molecular mechanics or quantum chemical methods to identify stable conformers (energy minima) and the energy barriers between them. The rotation around the various single bonds in the dimethyloctyl chain leads to a large number of possible conformations. The most stable conformers will be those that minimize steric hindrance between the atoms.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms at a given temperature, MD can explore the conformational landscape and determine the relative populations of different conformers. For this compound, MD simulations would likely show that the long alkyl chain is highly flexible, constantly transitioning between different gauche and anti conformations. The presence of the methyl branches on the chain will influence its preferred folding patterns. These simulations are valuable for understanding properties like viscosity and diffusion in the liquid state.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational chemistry offers powerful methods for predicting various spectroscopic properties, which can be invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Spectroscopy: The prediction of 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, the chemical shifts can be predicted with a high degree of accuracy. For this compound, these calculations would help in assigning the numerous signals in its complex NMR spectra, particularly for the protons and carbons in the overlapping regions of the dimethyloctyl chain.

| Atom Type | Predicted 1H Chemical Shift Range (ppm) | Predicted 13C Chemical Shift Range (ppm) |

| Aromatic Protons | 6.8 - 7.2 | 125 - 140 |

| Benzylic Protons | 2.5 - 2.8 | 30 - 40 |

| Alkyl Chain Protons | 0.8 - 1.6 | 10 - 40 |

| Methyl Protons (on ring) | 2.2 - 2.4 | 19 - 22 |

| Methyl Protons (on chain) | 0.8 - 1.0 | 14 - 23 |

This table provides estimated NMR chemical shift ranges based on typical values for similar structural motifs. Precise predictions would require specific DFT calculations.

Vibrational Spectroscopy: The infrared (IR) and Raman spectra of this compound can also be simulated using quantum chemical calculations. By computing the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This can be compared with experimental spectra to aid in the identification of characteristic vibrational modes, such as the C-H stretching of the aromatic ring and the various vibrations of the alkyl chain.

Computational Modeling of Synthetic Pathways and Reaction Intermediates

The most probable synthetic route to this compound is through the Friedel-Crafts alkylation of p-xylene with a suitable derivative of 3,7-dimethyloctane, such as an alcohol or an alkene, in the presence of an acid catalyst.

Computational modeling can be used to investigate the mechanism of this reaction in detail. By calculating the energies of the reactants, products, and potential intermediates and transition states, the most favorable reaction pathway can be determined.

A key aspect of Friedel-Crafts alkylation that can be studied computationally is the potential for carbocation rearrangements. The initial formation of a carbocation from the 3,7-dimethyloctyl precursor could be followed by hydride or methyl shifts to form a more stable carbocation before it attacks the p-xylene ring. Computational studies can elucidate the energy barriers for these rearrangements and predict the likely distribution of isomeric products.

For instance, the reaction could proceed through the formation of a secondary carbocation at the 3-position of the octyl chain. The stability of this intermediate, as well as the transition state for the subsequent electrophilic attack on the p-xylene ring, can be calculated. These calculations would provide insights into the regioselectivity of the reaction, explaining why the alkyl group adds at the 2-position of the 1,4-dimethylbenzene.

Environmental Chemistry and Biogeochemical Cycling of 1,4 Dimethyl 2 3,7 Dimethyloctyl Benzene

Environmental Occurrence and Distribution in Various Compartments (e.g., soil, water, air, sediments)

There is no available data in the scientific literature detailing the occurrence or distribution of 1,4-Dimethyl-2-(3,7-dimethyloctyl)benzene in environmental compartments such as soil, water, air, or sediments. Monitoring studies have not specifically identified or quantified this compound in environmental samples.

Abiotic Degradation Pathways (e.g., photolysis, hydrolysis, oxidation by reactive species)

No studies have been published that investigate the abiotic degradation pathways of this compound. Consequently, there is no information on its potential for photolysis, hydrolysis, or oxidation by environmentally relevant reactive species like hydroxyl radicals.

Biotic Degradation Pathways and Microbial Metabolism in Environmental Systems

Information on the biotic degradation of this compound is not present in the current body of scientific research. Studies on the microbial metabolism or biodegradation of this specific compound in any environmental system have not been documented. While the biodegradation of some long-side-chain alkyl compounds has been a subject of research, these findings cannot be specifically attributed to this compound without direct investigation. nih.gov

Environmental Transport, Sorption, and Potential for Bioaccumulation

There is a lack of data regarding the environmental transport, sorption characteristics, and bioaccumulation potential of this compound. Key environmental fate parameters such as its soil sorption coefficient (Koc), bioconcentration factor (BCF), and potential for long-range transport have not been determined.

The table below summarizes the lack of available data for the specified environmental parameters.

| Environmental Parameter | Research Findings for this compound |

| Occurrence in Soil | No Data Available |

| Occurrence in Water | No Data Available |

| Occurrence in Air | No Data Available |

| Occurrence in Sediments | No Data Available |

| Abiotic Degradation | No Data Available |

| Biotic Degradation | No Data Available |

| Environmental Transport | No Data Available |

| Sorption Potential | No Data Available |

| Bioaccumulation Potential | No Data Available |

Advanced Analytical Methodologies for Detection and Quantification of 1,4 Dimethyl 2 3,7 Dimethyloctyl Benzene

Chromatographic Techniques for Separation and Purification

Chromatography is the cornerstone for the analysis of 1,4-Dimethyl-2-(3,7-dimethyloctyl)benzene, providing the necessary separation from complex sample components. Gas chromatography and liquid chromatography, particularly when coupled with mass spectrometry, are the most powerful tools for its determination.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a primary technique for the analysis of volatile and semi-volatile organic compounds, including alkylbenzenes. usgs.gov For this compound, a non-polar capillary column, such as a DB-5ms (a fused silica (B1680970) column with a 5% phenyl-methylpolysiloxane stationary phase), is typically employed. usgs.gov The instrument parameters are optimized to ensure efficient separation and detection. Electron ionization (EI) at a standard energy of 70 eV is commonly used, which generates a reproducible fragmentation pattern aiding in structural elucidation and identification. usgs.gov The mass spectrum of long-chain alkylbenzenes is characterized by a molecular ion peak and prominent fragment ions resulting from benzylic cleavage, such as the tropylium (B1234903) ion (m/z 91) and related structures (e.g., m/z 105, 119). core.ac.ukjove.com

| Parameter | Typical Value/Condition |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Injector Temperature | 250-280 °C |

| Oven Program | Initial temp 45-60 °C, ramp at 10-15 °C/min to 325 °C |

| Carrier Gas | Helium at a constant flow of ~1 mL/min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 amu |

| Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |

Liquid Chromatography-Mass Spectrometry (LC-MS):

For less volatile or thermally labile compounds, or for matrices that are challenging for GC, LC-MS offers a powerful alternative. Reversed-phase high-performance liquid chromatography (HPLC) is the most common separation mode. rsc.org The separation of alkylbenzenes and related aromatic compounds is typically achieved on a C18 or a phenyl-hexyl column, which provides separation based on hydrophobicity and potential π-π interactions. sielc.com Coupling LC with tandem mass spectrometry (LC-MS/MS) provides high selectivity and sensitivity, particularly for trace analysis in complex matrices. nih.govshimadzu.com Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used, with APCI often being more suitable for non-polar compounds like alkylbenzenes. dtu.dk

Preparative Chromatography:

When high-purity standards of this compound are required for toxicological studies or as analytical standards, preparative HPLC is the method of choice. acs.org The principle is an extension of analytical HPLC, but it utilizes larger columns and higher flow rates to isolate and collect milligrams to grams of the target compound. The separation of structurally similar isomers of disubstituted benzenes can be particularly challenging. acs.orgwaters.com Method development often begins at the analytical scale to optimize selectivity, which is then scaled up to the preparative level. acs.org

Development and Validation of Trace Analysis Methods in Complex Environmental and Biological Matrices

Detecting and quantifying this compound at trace levels in environmental samples (e.g., soil, water) and biological tissues is critical for exposure and risk assessment. pjoes.comrsc.org This requires robust sample preparation techniques to extract the analyte and remove interfering matrix components, followed by a highly sensitive and selective analytical method.

Method validation is essential to ensure the reliability of the data. pjoes.com Validation protocols, often following guidelines from organizations like the FDA or ICH, assess several key parameters: pjoes.com

Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity and Range: The concentration range over which the instrument response is proportional to the analyte concentration. For trace analysis of aromatic hydrocarbons, calibration curves typically show good linearity (R² > 0.99). nih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, often assessed through recovery studies in spiked matrices. Precision measures the repeatability of the method. For environmental analysis of PAHs and related compounds, average recoveries are generally expected to be within 70-120%, with relative standard deviations (RSD) below 15-20%. nih.govgov.bc.ca

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. For alkylbenzene metabolites in water using SPE-LC-MS/MS, LOQs in the low ng/L range have been achieved. nih.gov

Sample Preparation: Effective sample preparation is crucial. Techniques like Soxhlet extraction, pressurized liquid extraction (PLE), or solid-phase extraction (SPE) are used to isolate the analyte from solid matrices like soil and sediment. rsc.orgnih.gov For water samples, liquid-liquid extraction (LLE) or SPE is commonly employed. nih.gov

Below is a table summarizing typical validation parameters for the trace analysis of related aromatic hydrocarbons in environmental matrices.

| Parameter | Soil Matrix gov.bc.ca | Water Matrix nih.gov | Biological Matrix nih.gov |

| Extraction Method | Soxhlet/PLE | Solid-Phase Extraction | Liquid-Liquid Extraction |

| Analytical Technique | GC-MS | LC-MS/MS | HPLC-UV |

| Typical Recovery | 70-120% | 80-106% | 81-108% |

| Precision (%RSD) | < 15% | < 5% | < 15% |

| Typical LOQ | 0.01-0.05 µg/g | 0.006-0.029 µg/L | 0.42-2.7 µg/kg |

Isotopic Labeling and Quantitative Analysis for Tracing Environmental Fate

Isotopic labeling is a powerful technique used to trace the environmental pathways and degradation of organic pollutants like this compound. nih.gov This involves synthesizing the molecule with one or more atoms replaced by a stable heavy isotope, such as deuterium (B1214612) (²H) or carbon-13 (¹³C). researchgate.netsynmr.in When this labeled compound is introduced into an environmental system, its movement and transformation can be monitored using mass spectrometry, which can easily distinguish it from the naturally occurring (unlabeled) compound based on its higher mass. researchgate.net

Isotope Dilution Analysis (IDA): For highly accurate quantification, isotope dilution mass spectrometry is the gold standard. biotage.com A known amount of the isotopically labeled analog of this compound is added to the sample as an internal standard at the beginning of the analytical procedure. nih.gov Because the labeled standard has virtually identical chemical and physical properties to the native analyte, it experiences the same losses during sample preparation and analysis. biotage.com The concentration of the native analyte is then determined by measuring the ratio of the mass spectrometric response of the native analyte to that of the labeled internal standard. researchgate.netnih.gov This approach effectively corrects for matrix effects and variations in extraction efficiency, leading to highly accurate and precise results. nih.gov

Hyphenated Techniques for Comprehensive Characterization and Identification

The term "hyphenated techniques" refers to the coupling of two or more analytical instruments to provide more comprehensive information than either instrument could alone. core.ac.uk For a compound like this compound, which may exist in complex mixtures like crude oil or contaminated environmental samples, advanced hyphenated techniques are invaluable. labmanager.com

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): GCxGC is a powerful technique that provides significantly enhanced separation capacity compared to conventional GC. labmanager.com It employs two different chromatographic columns in series. All analytes eluting from the first column are sequentially trapped and then rapidly re-injected onto the second, shorter column for a fast, secondary separation. gcms.cz This results in a two-dimensional chromatogram where structurally related compounds, such as different classes of alkylated aromatics, are grouped together in distinct regions, facilitating their identification. labmanager.comresearchgate.net

When coupled with a fast detector like a Time-of-Flight Mass Spectrometer (TOFMS), the resulting GCxGC-TOFMS system can separate and identify hundreds to thousands of individual compounds in a single analysis of a complex sample like petroleum. gcms.cz This would be the ideal technique for characterizing the full range of isomers and related alkylated aromatic compounds alongside this compound in a highly complex matrix. labmanager.comresearchgate.net

| Compound Class | First Dimension Retention (Boiling Point) | Second Dimension Retention (Polarity) |

| n-Alkanes | Elute based on carbon number | Low retention (non-polar) |

| Mono-aromatics (e.g., Alkylbenzenes) | Elute after alkanes of similar b.p. | Higher retention than alkanes |

| Di-aromatics (e.g., Naphthalenes) | Higher retention than mono-aromatics | Higher retention than mono-aromatics |

| Polycyclic Aromatic Hydrocarbons (PAHs) | Highest retention | Highest retention |

This structured separation allows for a detailed fingerprinting of hydrocarbon mixtures, enabling the confident identification of trace components like this compound even when they co-elute with other compounds in a one-dimensional GC system. researchgate.net

Conclusions and Future Research Directions for 1,4 Dimethyl 2 3,7 Dimethyloctyl Benzene Studies

Summary of Current Academic Understanding and Research Trends

Identified Gaps in Knowledge and Unanswered Research Questions

The scarcity of data on 1,4-Dimethyl-2-(3,7-dimethyloctyl)benzene highlights significant gaps in our chemical knowledge. The primary unanswered questions form the very foundation of what would be considered a basic chemical profile:

Fundamental Physicochemical Properties: Beyond basic identifiers like its CAS number (19550-60-8), a comprehensive experimental characterization of its properties such as boiling point, melting point, density, and spectroscopic data (NMR, IR, MS) is not publicly documented in scientific literature. chemicalbook.com

Synthetic Methodologies: While the compound is available, detailed, high-yield, and sustainable synthetic protocols are not published. The common methods for creating similar alkylbenzenes, such as Friedel-Crafts alkylation, often face challenges like polysubstitution and rearrangement reactions, which would need to be overcome. reddit.com

Natural Occurrence and Biosynthesis: It is currently unknown if this compound exists in nature. Its structural similarity to other natural products suggests it could be a secondary metabolite in plants or microorganisms, but no such discoveries have been reported.

Environmental Presence and Fate: There is no information on its presence in the environment, its persistence, or its degradation products. Understanding its potential for bioaccumulation and toxicity is a critical, yet completely unaddressed, area. Studies on related compounds suggest that atmospheric hydroxylation and biodegradation would be potential degradation pathways. epa.gov

Biological Activity: The biological effects of this compound remain entirely unexplored.

The following table summarizes the key areas where scientific data for this compound is currently lacking.

| Area of Knowledge | Status for this compound |

| Synthesis | Method exists for commercial supply, but academic literature lacks detailed, optimized, and sustainable routes. |

| Spectroscopic Data | Comprehensive NMR, IR, and Mass Spectrometry data are not available in public research databases. |

| Physicochemical Properties | Experimentally determined properties like boiling point, melting point, and refractive index are not well-documented in scientific papers. |

| Natural Occurrence | No reports of isolation from any natural source. |

| Biosynthetic Pathway | Unknown, as its natural occurrence has not been established. |

| Environmental Fate | No studies on its persistence, degradation, or bioaccumulation potential. |

| Toxicological Profile | No data available on its potential effects on living organisms. |

Prospective Areas for Academic Research on this compound

The significant knowledge gaps surrounding this compound present numerous opportunities for novel and impactful academic research. Future investigations should be structured to build a foundational understanding of the molecule, from its creation to its ultimate fate.

A primary research objective should be the development and publication of a robust and efficient synthesis for this compound. Research could explore modern catalytic methods to overcome the limitations of traditional Friedel-Crafts reactions, aiming for higher yields, better selectivity, and the use of greener solvents and catalysts. A comparative study of different synthetic strategies would be of high value to the synthetic chemistry community.

A systematic search for this compound in natural sources, such as essential oils from aromatic plants or extracts from microorganisms in unique environments, could be a fruitful area of research. If discovered in nature, subsequent studies could focus on elucidating its biosynthetic pathway, which would provide insights into the enzymatic machinery capable of producing such alkylated aromatic structures.

To address the environmental knowledge gap, studies should be designed to investigate the fate and transport of this compound. This would involve determining its octanol/water partition coefficient (logP) to predict its tendency to bioaccumulate, as well as conducting biodegradation and photodegradation studies. itrcweb.org Identifying the transformation products is crucial for a complete understanding of its environmental impact.

Modern chemical research benefits greatly from the synergy between computational and experimental methods. For this compound, computational chemistry could be employed to predict its spectroscopic signatures (NMR, IR), conformational preferences, and electronic properties. researchgate.net These theoretical data would be invaluable in guiding and confirming the results of experimental characterization. Furthermore, molecular modeling could predict its potential interactions with biological macromolecules, offering a preliminary assessment of its bioactivity and guiding future toxicological studies.

The table below outlines potential research projects that could significantly advance the understanding of this compound.

| Research Area | Potential Project Title | Key Objectives |

| Synthetic Chemistry | "Greener Synthesis of this compound via Zeolite Catalysis" | Develop a high-yield, selective, and environmentally friendly synthetic route. |

| Natural Product Chemistry | "Screening of Aromatic Plant Species for the Presence of Novel Alkylbenzenes" | Isolate and identify the compound from natural sources; if found, initiate biosynthetic studies. |

| Environmental Science | "Biodegradation and Photolytic Degradation Pathways of this compound in Aquatic Systems" | Determine the environmental persistence, identify degradation products, and assess bioaccumulation potential. |

| Computational Chemistry | "A DFT Study of the Spectroscopic and Electronic Properties of this compound" | Predict NMR and IR spectra; calculate molecular orbitals and reactivity indices to guide experimental work. |

By pursuing these avenues of research, the scientific community can move this compound from a mere name in a chemical catalog to a well-understood molecule with a defined place in the broader context of chemical science.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.